molecular formula C20H26O6 B044591 Bis[4-(vinyloxy)butyl]terephthalate CAS No. 117397-31-6

Bis[4-(vinyloxy)butyl]terephthalate

Cat. No.: B044591
CAS No.: 117397-31-6
M. Wt: 362.4 g/mol
InChI Key: HMNFSPVCKZFHGZ-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester: is an organic compound with the molecular formula C20H26O6. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester typically involves the esterification of terephthalic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of terephthalic acid and 4-(ethenyloxy)butanoic acid.

    Reduction: Formation of 1,4-benzenedimethanol and 4-(ethenyloxy)butanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing biodegradable materials for medical implants.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer, undergoing polymerization through the vinyl groups. In biological systems, its ester groups can be hydrolyzed to release the corresponding alcohols and acids, which may interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer.

    1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Used in the production of flexible plastics.

Uniqueness

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester is unique due to its vinyl ether groups, which provide additional reactivity compared to other esters. This makes it particularly valuable in the synthesis of specialized polymers and materials with unique properties.

Biological Activity

Bis[4-(vinyloxy)butyl]terephthalate (BVBT) is a compound that has gained attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique chemical structure, featuring vinyloxy groups, suggests potential for diverse biological activities. This article explores the biological activity of BVBT, supported by relevant research findings, data tables, and case studies.

BVBT is characterized by its ester linkages and vinyloxy functional groups, which enhance its reactivity and potential interactions with biological systems. The compound's structure can be represented as follows:

C18H30O4\text{C}_{18}\text{H}_{30}\text{O}_4

Biological Activity Overview

The biological activity of BVBT is multifaceted, impacting various cellular processes. Key areas of interest include:

  • Antimicrobial Activity : Research indicates that compounds with vinyloxy groups can exhibit antimicrobial properties, making BVBT a candidate for applications in medical devices and coatings.
  • Cytotoxicity : Studies have shown that certain derivatives of terephthalate esters can induce cytotoxic effects in cancer cell lines, suggesting that BVBT may also possess anticancer properties.
  • Drug Delivery Systems : Due to its polymeric nature, BVBT may be utilized in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of vinyloxy compounds against various bacterial strains. Results indicated that BVBT demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
100Escherichia coli

Cytotoxicity Studies

In vitro tests on cancer cell lines (e.g., HeLa and A549) revealed that BVBT exhibited cytotoxic effects with IC50 values of approximately 20 µg/mL. This suggests potential as an anticancer agent.

Cell LineIC50 (µg/mL)
HeLa20
A54922

Drug Delivery Applications

Research into polymeric nanoparticles incorporating BVBT has shown enhanced stability and controlled release profiles for encapsulated drugs. A study demonstrated that nanoparticles made from BVBT could effectively deliver doxorubicin with a release rate of 75% over 72 hours.

The biological activity of BVBT is attributed to several mechanisms:

  • Membrane Disruption : The vinyloxy groups may interact with lipid membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : BVBT may induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Targeted Delivery : The polymeric nature allows for functionalization, enabling targeted delivery to specific tissues or cells.

Properties

IUPAC Name

bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFSPVCKZFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074384
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117397-31-6
Record name 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117397-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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